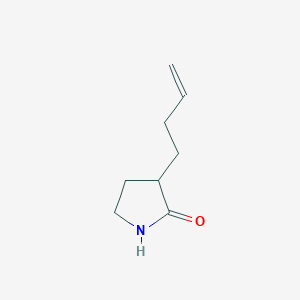
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE
描述
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE is a compound belonging to the class of pyrrolidin-2-ones, which are five-membered lactams. These compounds are known for their diverse biological activities and are commonly found in natural products and synthetic compounds. The presence of the but-3-en-1-yl group adds a unique structural feature to this compound, making it an interesting subject for chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE can be achieved through various methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of specific oxidants and additives can help in tuning the selectivity of the reaction to obtain the desired product .
化学反应分析
Types of Reactions: 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the pyrrolidin-2-one ring and the but-3-en-1-yl group.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols .
科学研究应用
3-(3-BUTEN-1-YL)-2-PYRROLIDINONE has a wide range of applications in scientific research. In chemistry, it is used as a versatile synthon for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an intermediate in the synthesis of bioactive compounds. Additionally, it finds applications in the pharmaceutical industry for the development of new drugs .
作用机制
The mechanism of action of 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through a domino process that includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . These steps are crucial for the compound’s biological activity and its potential therapeutic applications.
相似化合物的比较
Similar Compounds: Similar compounds to 3-(3-BUTEN-1-YL)-2-PYRROLIDINONE include other pyrrolidin-2-ones, such as pyrrolidine-2,5-diones and prolinol derivatives. These compounds share the pyrrolidin-2-one core structure but differ in their substituents and functional groups .
Uniqueness: What sets this compound apart from other similar compounds is the presence of the but-3-en-1-yl group. This unique structural feature imparts distinct chemical and biological properties to the compound, making it a valuable subject for research and development in various scientific fields .
属性
分子式 |
C8H13NO |
|---|---|
分子量 |
139.19 g/mol |
IUPAC 名称 |
3-but-3-enylpyrrolidin-2-one |
InChI |
InChI=1S/C8H13NO/c1-2-3-4-7-5-6-9-8(7)10/h2,7H,1,3-6H2,(H,9,10) |
InChI 键 |
PVZPISASJMFNFT-UHFFFAOYSA-N |
规范 SMILES |
C=CCCC1CCNC1=O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

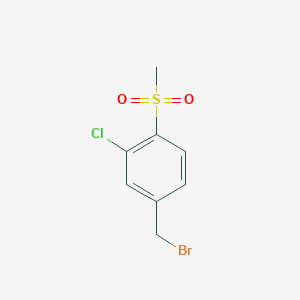
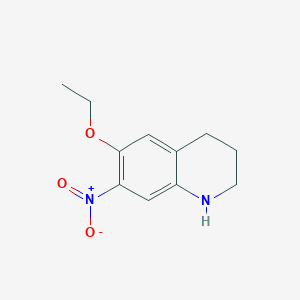
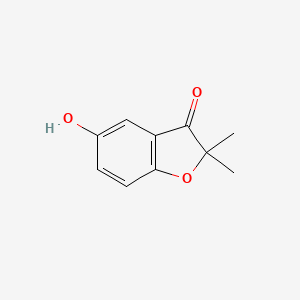
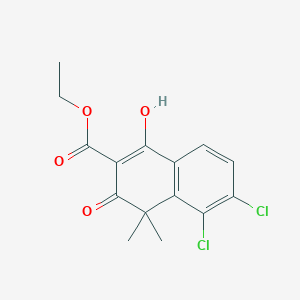
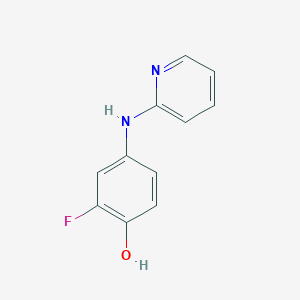
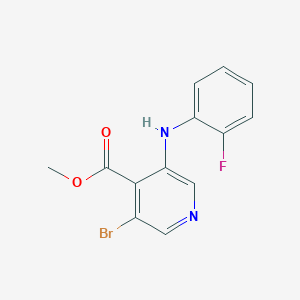
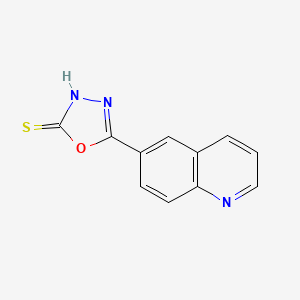
![(6-Fluoro-imidazo[1,5-a]pyridin-3-yl)-methanol](/img/structure/B8609086.png)
![N-[(Diethoxyphosphoryl)methyl]glycine](/img/structure/B8609106.png)
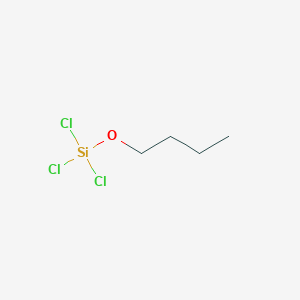
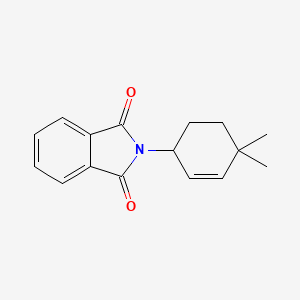
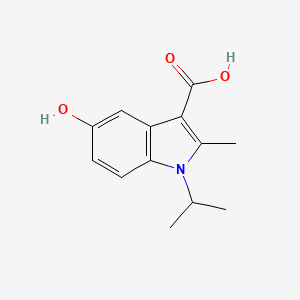
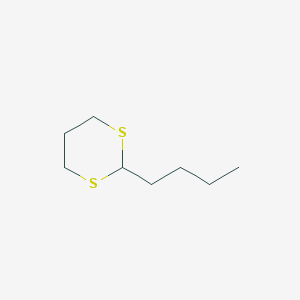
![2-tert-Butyl-2-[(4-chlorophenoxy)methyl]oxirane](/img/structure/B8609152.png)
